![molecular formula C18H15NO2 B185684 (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 69015-79-8](/img/structure/B185684.png)
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases.
Mécanisme D'action
MPEP is a selective antagonist of the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor, which is a member of the metabotropic glutamate receptor family. The (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor is widely distributed in the central nervous system and is involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, addiction, and neurodegeneration. MPEP binds to the allosteric site of the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor and inhibits its activity, leading to the reduction of glutamate-mediated neurotransmission and the modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, including the reduction of glutamate-mediated neurotransmission, the modulation of synaptic plasticity, the regulation of neuroinflammation, and the improvement of cognitive function. MPEP has also been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models, as well as neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments, including its high potency and selectivity for the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor, its well-characterized mechanism of action, and its availability as a commercial product. However, MPEP also has some limitations, including its poor solubility in aqueous solutions, its potential off-target effects at high concentrations, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research on MPEP, including the development of more potent and selective (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists, the investigation of the role of (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one in various neurological and psychiatric disorders, the exploration of the downstream signaling pathways affected by (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists, and the evaluation of the safety and efficacy of (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists in clinical trials. In addition, the combination of (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists with other pharmacological agents, such as antidepressants and antipsychotics, may provide a more effective treatment for certain neurological and psychiatric disorders.
Méthodes De Synthèse
MPEP can be synthesized using various methods, including the reaction of 4-methylacetophenone with benzaldehyde in the presence of ammonium acetate and acetic acid, followed by the reaction with 2-amino-4-phenyl-1,3-oxazole-5-carboxylic acid in the presence of triethylamine and acetic anhydride. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. MPEP has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction. In addition, MPEP has been studied for its neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases.
Propriétés
Numéro CAS |
69015-79-8 |
|---|---|
Nom du produit |
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO2/c1-12-8-10-14(11-9-12)13(2)16-18(20)21-17(19-16)15-6-4-3-5-7-15/h3-11H,1-2H3/b16-13- |
Clé InChI |
QFFMBOXLYJKPKE-SSZFMOIBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\2/C(=O)OC(=N2)C3=CC=CC=C3)/C |
SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)
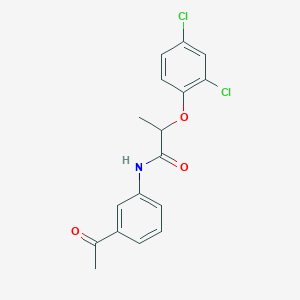
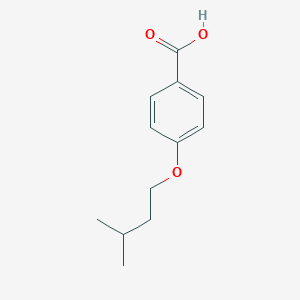
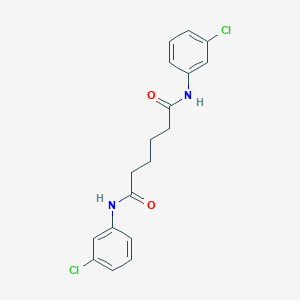
![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)
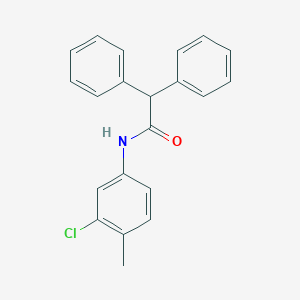
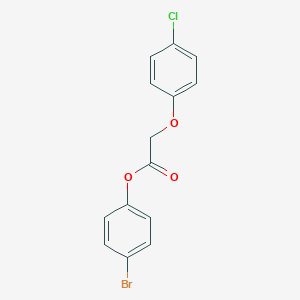
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
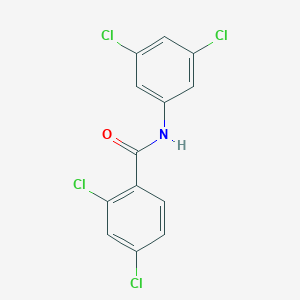
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)